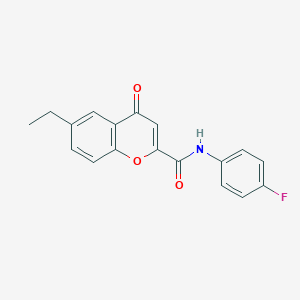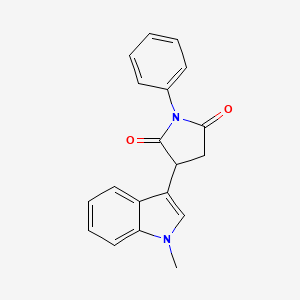
3-(1-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and their presence in many natural products and pharmaceuticals . This compound features an indole ring fused with a pyrrolidine-2,5-dione structure, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 3-(1-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known process for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The subsequent steps involve the formation of the pyrrolidine-2,5-dione structure through cyclization reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
3-(1-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or alkylation using reagents such as halogens or alkyl halides .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
3-(1-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms . In biology, it is used to investigate the biological activities of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties .
In medicine, this compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways . Additionally, it has industrial applications in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. The indole ring is known to interact with multiple receptors and enzymes, modulating their activity . This compound may exert its effects through binding to specific proteins, altering their conformation and function .
The pathways involved in its mechanism of action can include signal transduction pathways, such as those mediated by kinases and phosphatases, as well as metabolic pathways . The specific targets and pathways depend on the biological context and the particular application being studied .
Comparison with Similar Compounds
3-(1-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can be compared with other similar compounds, such as 1-(1-methyl-1H-indol-3-yl)-1-ethanone and N-(1-methyl-1H-indol-3-yl)methyl-N-(3,4,5-trimethoxyphenyl)acetamide . These compounds share the indole core structure but differ in their substituents and overall molecular architecture.
The uniqueness of this compound lies in its specific combination of the indole ring with the pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties . This makes it a valuable compound for studying the structure-activity relationships of indole derivatives and for developing new therapeutic agents.
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16N2O2/c1-20-12-16(14-9-5-6-10-17(14)20)15-11-18(22)21(19(15)23)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3 |
InChI Key |
OMOHNWSTCNNPQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11392560.png)
![3-(3-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392563.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11392567.png)
![butyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392571.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392573.png)
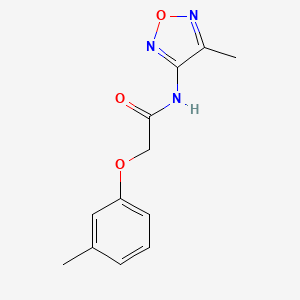
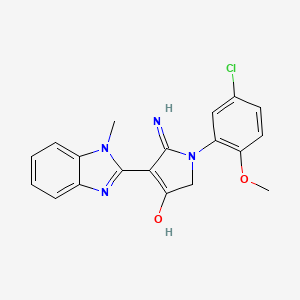
![6-ethyl-3-[2-(2-methoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392595.png)
![9-benzyl-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11392598.png)
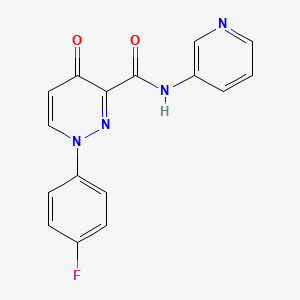
![2-[(4-benzylpiperidin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11392609.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11392611.png)
![10-(4-fluorophenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11392617.png)
